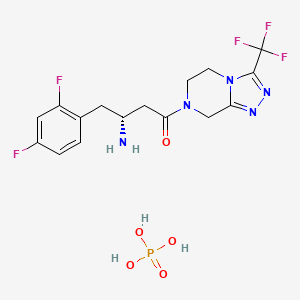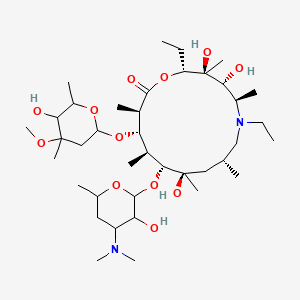
アジスロマイシン N-エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azithromycin N-Ethyl is a derivative of azithromycin, which is a macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. The N-Ethyl derivative is synthesized to enhance certain properties of the parent compound, such as its pharmacokinetic profile and antibacterial activity.
科学的研究の応用
Azithromycin N-Ethyl has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of macrolide antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the effects of structural modifications on antibacterial activity.
Medicine: It is studied for its potential to treat infections caused by resistant bacterial strains.
Industry: The compound is explored for its use in developing new antibiotic formulations and drug delivery systems.
作用機序
Target of Action
Azithromycin, a macrolide antibiotic, primarily targets the bacterial 50S ribosomal subunit . This subunit is a part of the bacterial ribosome, which is responsible for protein synthesis. Azithromycin binds to the 23S rRNA of the 50S ribosomal subunit .
Mode of Action
Azithromycin inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding blocks the exit of nascent polypeptides, thereby inhibiting protein synthesis and preventing the bacteria from replicating .
Biochemical Pathways
Azithromycin affects various biochemical pathways. It inhibits bacterial protein synthesis, which is a crucial process for bacterial replication . Additionally, azithromycin has been found to disrupt T-cell functions through inhibition of energy metabolism in immune cells . This disruption can dampen the antitumor immune response .
Pharmacokinetics
Azithromycin is primarily excreted via biliary excretion as unchanged drug, which is a major route of elimination . The pharmacokinetics of azithromycin have been found to be similar to those of Zithromax® after oral administration of a single 250-mg dose in healthy Chinese subjects . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) were found to be bioequivalent under both fasting and fed conditions .
Result of Action
The action of azithromycin results in the inhibition of bacterial growth by interfering with their protein synthesis . This leads to the death of the bacteria, thereby treating the infection. Azithromycin can also dampen the antitumor immune response by disrupting t-cell functions .
Action Environment
Environmental factors can influence the action of azithromycin. For instance, changes in pH can significantly affect the potency of azithromycin . The MIC for Staphylococcus aureus strains ranged from 50 µg/ml at pH 6 to ≤ 0.025 µg/ml at pH 8 . Additionally, exposure to sunlight, refrigerated conditions, and higher temperatures can affect the stability of azithromycin in a reconstituted oral suspension .
生化学分析
Biochemical Properties
Azithromycin N-Ethyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the bacterial ribosome, binding to the 23S rRNA of the 50S ribosomal subunit . This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively halting bacterial growth . Additionally, Azithromycin N-Ethyl interacts with immune cells, modulating their functions and contributing to its anti-inflammatory properties .
Cellular Effects
Azithromycin N-Ethyl exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Azithromycin N-Ethyl inhibits T-cell cytotoxicity and impairs T-cell metabolism by inhibiting glycolysis and down-regulating mitochondrial genes . This modulation of immune cell function can lead to altered immune responses and potential therapeutic benefits in inflammatory conditions .
Molecular Mechanism
The molecular mechanism of Azithromycin N-Ethyl involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Azithromycin N-Ethyl binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis . This inhibition prevents the assembly of the 50S ribosomal subunit and disrupts bacterial growth . Additionally, Azithromycin N-Ethyl has immunomodulatory effects, influencing the expression of genes involved in immune responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azithromycin N-Ethyl change over time. The compound exhibits stability and maintains its activity over extended periods . Prolonged exposure to Azithromycin N-Ethyl can lead to the development of bacterial resistance, necessitating careful monitoring and appropriate dosing . Long-term studies have shown that Azithromycin N-Ethyl can have sustained effects on cellular function, including modulation of immune responses and potential impacts on cellular metabolism .
Dosage Effects in Animal Models
The effects of Azithromycin N-Ethyl vary with different dosages in animal models. Higher doses of Azithromycin N-Ethyl have been associated with increased tissue concentrations and enhanced antibacterial activity . Excessive doses can lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Azithromycin N-Ethyl is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized in the liver, where it undergoes demethylation and hydroxylation reactions . The compound’s metabolism can influence its pharmacokinetics and overall efficacy. Additionally, Azithromycin N-Ethyl can affect metabolic flux and alter metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Azithromycin N-Ethyl is transported and distributed within cells and tissues through passive and active transport mechanisms . It exhibits high tissue penetration and accumulates in various tissues, including the lungs, liver, and lymph nodes . The compound’s distribution is influenced by its amphiphilic nature, allowing it to cross cellular membranes and reach intracellular compartments .
Subcellular Localization
Azithromycin N-Ethyl exhibits specific subcellular localization, which can impact its activity and function. It accumulates in phagocytic cells, such as macrophages and neutrophils, where it exerts its antibacterial and immunomodulatory effects . The compound’s localization within these cells enhances its ability to target intracellular pathogens and modulate immune responses . Additionally, Azithromycin N-Ethyl can undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azithromycin N-Ethyl typically involves the modification of the azithromycin molecule. One common method is the alkylation of azithromycin with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of Azithromycin N-Ethyl can involve large-scale batch reactions. The process may include steps such as:
Preparation of azithromycin: This involves the fermentation of a suitable microorganism to produce erythromycin, which is then chemically modified to obtain azithromycin.
N-Ethylation: The azithromycin is then reacted with an ethylating agent under controlled conditions to produce Azithromycin N-Ethyl.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Azithromycin N-Ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, altering its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
類似化合物との比較
Similar Compounds
Erythromycin: The parent compound from which azithromycin is derived.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness
Azithromycin N-Ethyl is unique due to its enhanced pharmacokinetic profile and potentially improved antibacterial activity compared to its parent compound, azithromycin. The N-Ethyl modification can lead to better tissue penetration, longer half-life, and reduced resistance development.
特性
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWHWVRHQDUNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
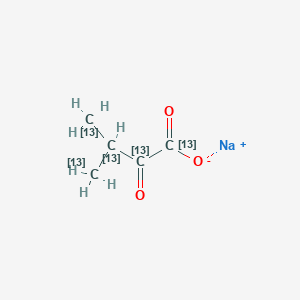
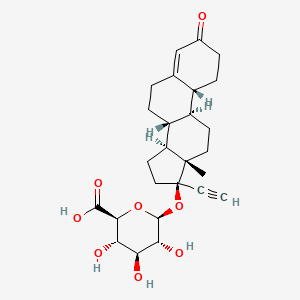
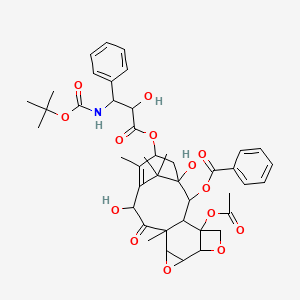

![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141294.png)
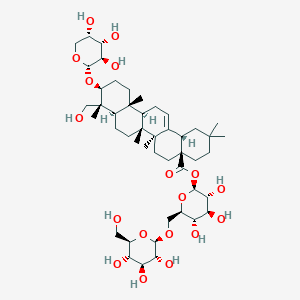

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B1141301.png)
![tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)
